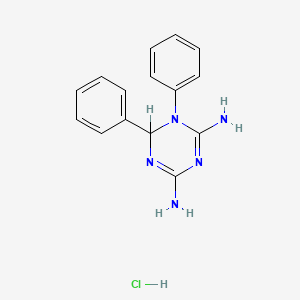![molecular formula C21H21N3O4 B5069932 4-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B5069932.png)
4-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-1,4-diazepane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Organic compounds like this typically consist of multiple functional groups that contribute to their chemical behavior. In this case, the compound appears to contain a benzoxazole ring, a diazepane ring, a carbonyl group, and a methoxy group .
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions, including the formation of rings and the addition of functional groups. The exact synthesis pathway would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of organic compounds is determined by the arrangement of atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For instance, the carbonyl group can undergo nucleophilic addition reactions, while the benzoxazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties are influenced by the compound’s molecular structure .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[2-(3-methoxyphenyl)-1,3-benzoxazole-6-carbonyl]-1,4-diazepane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-27-17-5-2-4-15(12-17)20-22-18-7-6-16(13-19(18)28-20)21(26)24-9-3-8-23(14-25)10-11-24/h2,4-7,12-14H,3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVDNAVETWCQFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(O2)C=C(C=C3)C(=O)N4CCCN(CC4)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5069860.png)

![2-[(5-bromo-2-furyl)methyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5069874.png)
![N-cyclopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]isonicotinamide](/img/structure/B5069879.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dimethoxyphenyl)-N~2~-ethylglycinamide](/img/structure/B5069896.png)


![1-[3-(4-fluorophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5069902.png)
![N-ethyl-4-[(1,1,2,3,3,3-hexafluoropropyl)sulfonyl]-2-nitroaniline](/img/structure/B5069910.png)
![methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl}acetyl)amino]benzoate](/img/structure/B5069925.png)
![2-{4-chloro-2-[(methylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide](/img/structure/B5069930.png)
![1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5069939.png)
![5-{5-chloro-2-[(2-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5069940.png)
![2-{2-[(2-chloro-4-nitrophenyl)amino]ethoxy}ethanol](/img/structure/B5069946.png)
